N-cyclopentyl-3-ethoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-cyclopentyl-3-ethoxyaniline |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-9-5-8-12(10-13)14-11-6-3-4-7-11/h5,8-11,14H,2-4,6-7H2,1H3 |
InChI Key |
NXRXYEVHXJGZOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclopentyl 3 Ethoxyaniline and Its Structural Analogs
Conventional Synthetic Approaches to N-Arylated Cyclopentylamines
Traditional methods for forming the crucial carbon-nitrogen bond in N-arylated cyclopentylamines have been widely used in organic synthesis. These approaches typically involve direct alkylation, reductive amination, or the transformation of suitable precursor molecules.
Direct N-alkylation represents a straightforward approach for synthesizing N-cyclopentyl-3-ethoxyaniline. This method involves the reaction of 3-ethoxyaniline (B147397) with a cyclopentyl halide, such as cyclopentyl bromide or iodide. The reaction is a nucleophilic substitution where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon of the cyclopentyl halide.
Typically, this reaction requires the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. Common bases include potassium carbonate or organic amines. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). A significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts, which can complicate purification and lower the yield of the desired secondary amine. tandfonline.com
Reductive amination is a highly effective and widely used one-pot method for synthesizing amines from carbonyl compounds. wikipedia.org For the synthesis of this compound, this process involves the reaction of 3-ethoxyaniline with cyclopentanone (B42830). researchgate.netresearchgate.net The reaction proceeds in two main steps: first, the aniline and ketone react to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine. wikipedia.orgresearchgate.net
The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the imine intermediate without significantly reducing the starting ketone. wikipedia.org Common reducing agents for this purpose include:
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
Catalytic hydrogenation (H₂ with a metal catalyst like Pd/C, PtO₂, or Raney Nickel) wikipedia.orglibretexts.orgpressbooks.pub
Reductive amination is often preferred over direct alkylation due to its higher selectivity, which minimizes the formation of over-alkylation byproducts. thieme-connect.com The reaction is typically performed under mild, slightly acidic conditions to facilitate imine formation. wikipedia.org Research has shown that various substituted anilines and cyclic ketones can be successfully coupled using this method, with studies demonstrating high yields for the reductive amination of cyclopentanone with various anilines. thieme-connect.compurdue.eduthieme-connect.comrsc.org For instance, one study detailed a general procedure for the reductive amination of cyclopentanone with methyl anthranilate, achieving a 96% yield. thieme-connect.comthieme-connect.com
| Ketone | Amine | Reducing Agent | Conditions | Product Yield | Reference |
| Cyclopentanone | Methyl Anthranilate | BH₃·THF/TMSCl/DMF | 15 min reaction time | 96% | thieme-connect.comthieme-connect.com |
| Cyclopentanone | Aniline | Ru/Nb₂O₅ catalyst, H₂ | 90°C, 2 MPa H₂ | 84% (Cyclopentylamine) | researchgate.net |
| Cyclohexanone | Aniline | BH₃·THF/AcOH/CH₂Cl₂ | Several hours | Good conversion | thieme-connect.com |
| Cyclopentanone | N-isopropyl-4-methoxyaniline | RuCl₃·3H₂O, CO | 50 atm CO | - | rsc.org |
Table 1: Examples of Reductive Amination Reactions Involving Cyclic Ketones and Anilines.
Beyond direct alkylation and reductive amination, this compound can be synthesized by transforming precursor compounds that already contain either the cyclopentylamino or the 3-ethoxyphenyl moiety. A primary example is the reduction of amides. pearson.comacs.org
In this approach, a suitable amide precursor, such as N-(3-ethoxyphenyl)cyclopentanecarboxamide or N-cyclopentyl-3-ethoxybenzamide, is reduced to the corresponding amine. A powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), is required for this transformation. libretexts.orgpressbooks.pubcengage.com.au The process effectively converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂), yielding the desired secondary amine. cengage.com.au This method is advantageous for creating amines with the same number of carbon atoms as the parent carboxylic acid derivative. libretexts.orgpressbooks.pub
Other precursor-based methods include the reduction of nitro compounds to form the aniline ring, followed by one of the previously mentioned N-alkylation techniques. libretexts.orgpressbooks.pub For instance, 1-ethoxy-3-nitrobenzene could be reduced to 3-ethoxyaniline using agents like iron or tin(II) chloride in an acidic solution before undergoing reductive amination with cyclopentanone. libretexts.org
Modern and Sustainable Synthesis Techniques for this compound
Recent advancements in organic synthesis have focused on developing more sustainable, efficient, and atom-economical methods. These modern techniques are increasingly applied to the synthesis of N-alkylated anilines, offering significant advantages over conventional approaches.
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgcsic.es In the context of N-alkylation, this involves several strategies:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. tandfonline.comorganic-chemistry.orgnih.govrsc.org Microwave-assisted N-alkylation of amines has been successfully demonstrated, sometimes under solvent-free conditions on solid supports, which further enhances its environmental friendliness. tandfonline.com
Phase-Transfer Catalysis (PTC): PTC facilitates the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase). tandfonline.comacsgcipr.org This technique can enable the use of greener solvents like water and simpler, less hazardous inorganic bases, avoiding the need for strong bases and anhydrous conditions. acsgcipr.org PTC has been recognized as a more sustainable approach for various alkylation reactions. acs.orgnih.gov
Use of Greener Solvents and Reagents: A key principle of green chemistry is the replacement of hazardous solvents and reagents. For N-alkylation, this can involve using alcohols as alkylating agents instead of halides, with water being the only byproduct. rsc.orgcsic.eschemrxiv.org Deep eutectic solvents (DESs) are also emerging as environmentally benign reaction media that can promote reactions under mild conditions. rsc.orgcsic.eschemrxiv.org
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds, providing powerful tools for synthesizing N-arylated amines with high efficiency and broad substrate scope.
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. acsgcipr.orgsnnu.edu.cnmit.edu To synthesize this compound, this would involve reacting cyclopentylamine (B150401) with 1-bromo-3-ethoxybenzene or 1-chloro-3-ethoxybenzene. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. snnu.edu.cnlibretexts.orgwuxiapptec.com The choice of ligand is critical and has been the subject of extensive research to improve catalyst activity, stability, and substrate scope. scispace.comorganic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups. snnu.edu.cncapes.gov.br Recent developments have even enabled the use of aqueous ammonia (B1221849) as the amine source. organic-chemistry.org
Copper-Catalyzed Reactions (Ullmann Condensation): The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols use catalytic amounts of copper salts (e.g., CuI) with various ligands, allowing the reaction to proceed under much milder conditions. wikipedia.orgfrontiersin.orgnih.govresearchgate.net These improved methods are often more cost-effective than their palladium-catalyzed counterparts. organic-chemistry.org Research has shown that a variety of ligands, including diamines and amino acids, can effectively promote the copper-catalyzed N-arylation of both aliphatic and aromatic amines. organic-chemistry.orgorganic-chemistry.orgmdpi.comnih.gov Deep eutectic solvents have also been successfully employed to facilitate Ullmann-type couplings under mild, ligand-free conditions. frontiersin.orgnih.gov
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
| Buchwald-Hartwig | Pd source (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., JohnPhos) | Aryl Halide/Triflate + Amine | High efficiency, broad scope, mild conditions. | mit.eduscispace.comcolab.ws |
| Ullmann Condensation | CuI, Ligand (e.g., diamine, N-methylglycine) | Aryl Halide + Amine | Cost-effective, milder conditions with modern ligands. | wikipedia.orgresearchgate.netorganic-chemistry.org |
Table 2: Overview of Modern Catalytic Approaches for N-Arylation.
Solvent-Free or Reduced-Solvent Methodologies
In alignment with the principles of green chemistry, significant research has been directed towards minimizing or eliminating the use of volatile organic solvents in chemical synthesis. For the synthesis of N-substituted anilines, including this compound, several innovative solvent-free or reduced-solvent approaches have been developed.
One notable strategy is the reductive amination of levulinic acid with various anilines using pinacolborane (HBpin) as a reducing agent. nih.gov This method proceeds efficiently without the need for a catalyst or solvent, offering a clean pathway to N-substituted pyrrolidones. nih.gov While this produces a different heterocyclic core, the underlying principle of solvent-free reductive amination is applicable to the synthesis of N-alkylanilines from corresponding ketones (e.g., cyclopentanone) and anilines.
Another approach involves the catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines in a minimal amount of a solvent like dimethoxyethane (DME). beilstein-journals.orgnih.gov This reaction proceeds through a sequential imine condensation–isoaromatization pathway to generate 2-benzyl-N-substituted anilines. beilstein-journals.orgnih.gov This method highlights a trend towards reducing auxiliary chemical usage, providing an alternative for constructing aniline derivatives through an amination-aromatization strategy. nih.gov
A practical, non-aerobic method for synthesizing substituted anilines directly from cyclohexanones utilizes a Palladium on carbon (Pd/C)–ethylene system. bohrium.com This process involves a hydrogen transfer mechanism catalyzed by Pd/C, with ammonium acetate (B1210297) serving as the nitrogen source, offering a simpler alternative to many existing methods. bohrium.com
| Methodology | Key Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Reductive Amination | Aniline, Levulinic Acid, HBpin | Solvent-free, Catalyst-free | Forms N-substituted pyrrolidones; demonstrates solvent-free C-N bond formation. | nih.gov |
| Imine Condensation–Isoaromatization | (E)-2-arylidene-3-cyclohexenone, Primary Amine | DME (solvent), 60 °C, Catalyst-free | Reduced solvent usage; provides access to 2-benzyl-N-substituted anilines. | beilstein-journals.orgnih.gov |
| Pd/C-Catalyzed Aromatization | Cyclohexanone, NH₄OAc, Pd/C, Ethylene | Acetonitrile or 1,4-dioxane, Non-aerobic | Direct synthesis of anilines from cyclohexanones; recyclable catalyst. | bohrium.com |
Stereoselective Synthesis of this compound Derivatives
The synthesis of chiral molecules with high stereocontrol is a cornerstone of modern organic chemistry, particularly for producing enantiomerically pure compounds for biological evaluation. For derivatives of this compound, stereoselectivity can be introduced by controlling the formation of stereocenters on the cyclopentyl ring or by forming new stereocenters during the construction of a larger molecular framework.
Diastereoselective Synthesis through Tethered Aza-Wacker Cyclizations
The tethered aza-Wacker cyclization is a powerful intramolecular reaction for the stereoselective amination of alkenes. chemrxiv.orgchemrxiv.org This strategy avoids the need for a pre-existing C-N bond to forge a new one. nih.govresearchgate.net In this approach, a nitrogen-containing tether is first attached to an alkenyl alcohol, which then undergoes an oxidative cyclization catalyzed by a palladium(II) salt. chemrxiv.org
Research has demonstrated that highly diastereoselective aza-Wacker cyclizations can be achieved using phosphoramidate (B1195095) tethers. chemrxiv.orgnih.gov The key to high diastereoselectivity is the use of a specific auxiliary on the phosphoramidate tether. nih.gov It was discovered that a phosphoramidate tether "armed" with a 5-chloro-8-quinolinol auxiliary was essential for achieving greater than 20:1 diastereoselectivity. chemrxiv.orgnih.gov This high level of control is hypothesized to arise from chelation of the quinolinol arm to the palladium catalyst during the cyclization event. nih.gov
The reaction is tolerant of a wide range of substrates. Electron-rich anilines, such as p-ethoxyaniline, which is structurally analogous to 3-ethoxyaniline, are highly effective nucleophiles in the formation of the initial phosphoramidate tether. chemrxiv.org The methodology is also compatible with various alkenyl alcohols, including those containing cyclopentyl groups. chemrxiv.org
| Aniline Derivative | Alkenyl Alcohol Moiety | Yield | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| p-Anisidine | trans-Hex-4-en-1-ol | 72% | >20:1 | nih.gov |
| p-Chloroaniline | trans-Hex-4-en-1-ol | 65% | >20:1 | nih.gov |
| Aniline | trans-Hex-4-en-1-ol | 68% | >20:1 | nih.gov |
| p-Anisidine | Cyclopent-2-en-1-ol | Good | >20:1 | chemrxiv.org |
| p-Anisidine | Cyclohex-2-en-1-ol | Good | >20:1 | chemrxiv.org |
Enantioselective Routes to Chiral Cyclopentyl Moieties
The synthesis of enantiomerically pure this compound derivatives relies on access to chiral cyclopentylamine precursors. Polysubstituted cyclopentylamines are prevalent motifs in bioactive compounds. wiley.com Several catalytic asymmetric methods have been developed to construct these valuable chiral building blocks.
A highly effective method is the catalytic [3+2] annulation of aminocyclopropanes with enol ethers. wiley.com Using SnCl₄ as a catalyst, this reaction proceeds with high yields and diastereoselectivity. wiley.com Crucially, the reaction is enantiospecific, meaning the stereochemistry of the starting aminocyclopropane is transferred to the cyclopentylamine product, providing an efficient route to enantiopure cyclopentylamines. wiley.com The introduction of a phthalimide (B116566) group on the cyclopropane (B1198618) was found to be key to achieving high yield and selectivity. wiley.com
Another powerful strategy involves the use of chiral transition metal catalysts. The Cramer group has pioneered the use of a chiral Cp*Rh(III) catalyst for the enantioselective synthesis of cyclopentylamines through a C-H activation and ring-opening cascade. researchgate.net This approach offers excellent catalytic performance and tolerates a wide range of functional groups. researchgate.net Similarly, Cu(II)/bisoxazoline complexes have been used to catalyze asymmetric [3+n]-cycloaddition reactions of donor-acceptor cyclopropanes to construct chiral cyclopentylamines. researchgate.net
Organocatalysis also provides a metal-free alternative. The asymmetric domino Michael-Henry reaction has been used to synthesize highly functionalized cyclopentanes with multiple stereocenters, including quaternary ones, in excellent yields and with high enantioselectivities (up to 96% ee). acs.org While this route does not directly yield an amine, the resulting nitrocyclopentane (B1585555) can be readily reduced to the target chiral cyclopentylamine.
| Methodology | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| [3+2] Annulation | SnCl₄ | Aminocyclopropane + Enol ether | Enantiospecific | wiley.com |
| C-H Activation/Ring Opening | Chiral Cp*Rh(III) | Alkene + Nitrene Source | Enantioselective (up to 93% ee) | researchgate.net |
| [3+n] Cycloaddition | Cu(II)/bisoxazoline | Donor-acceptor cyclopropane + Alkene | Asymmetric | researchgate.net |
| Domino Michael-Henry Reaction | Chiral Organocatalyst | Michael acceptor + Nitroalkane | Enantioselective (up to 96% ee) | acs.org |
Compound Reference Table
| Compound Name | Role/Type |
|---|---|
| This compound | Target Compound Class |
| Levulinic acid | Starting Material |
| Pinacolborane (HBpin) | Reducing Agent |
| Dimethoxyethane (DME) | Solvent |
| Palladium on carbon (Pd/C) | Catalyst |
| Ammonium acetate | Nitrogen Source |
| 5-chloro-8-quinolinol | Auxiliary |
| p-Anisidine | Aniline Derivative |
| p-Chloroaniline | Aniline Derivative |
| p-Ethoxyaniline | Aniline Derivative |
| Tin(IV) chloride (SnCl₄) | Lewis Acid Catalyst |
| Phthalimide | Protecting/Activating Group |
Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclopentyl 3 Ethoxyaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as N-cyclopentyl-3-ethoxyaniline, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy would be indispensable for its structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield protons, leading to resonance at lower chemical shifts (upfield). The integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information about adjacent protons.
For this compound, distinct signals would be expected for the aromatic protons, the ethoxy group protons, the cyclopentyl group protons, and the amine proton. The aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum. The ethoxy group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to coupling with each other. The protons on the cyclopentyl ring would likely appear as a complex multiplet. The amine proton signal can be broad and its chemical shift is often concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH | 6.5 - 7.2 | Multiplet | 4H |
| N-H | 3.5 - 4.5 | Broad Singlet | 1H |
| O-CH₂ | 3.9 - 4.1 | Quartet | 2H |
| N-CH (Cyclopentyl) | 3.5 - 3.8 | Multiplet | 1H |
| Cyclopentyl CH₂ | 1.4 - 2.0 | Multiplet | 8H |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it.
In the ¹³C NMR spectrum of this compound, separate signals would be anticipated for each of the carbon atoms in the aromatic ring, the ethoxy group, and the cyclopentyl group. The carbon attached to the nitrogen and the oxygen atoms would be shifted downfield due to the electronegativity of these atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-N | 148 - 150 |
| Aromatic C-O | 158 - 160 |
| Aromatic C-H | 100 - 130 |
| O-CH₂ | 63 - 65 |
| N-CH (Cyclopentyl) | 55 - 60 |
| Cyclopentyl CH₂ | 24 - 34 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrometer, the molecule is ionized, leading to the formation of a molecular ion (M⁺•). The molecular ion can then undergo fragmentation to produce a series of smaller, characteristic ions.
For this compound (C₁₃H₁₉NO), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for N-alkylanilines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), which would be a dominant fragmentation for this compound. libretexts.orgmiamioh.edu The loss of the cyclopentyl group or parts of it, as well as cleavage of the ethoxy group, would also be expected.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Identity |
|---|---|
| 205 | [M]⁺• (Molecular Ion) |
| 136 | [M - C₅H₉]⁺ (Loss of cyclopentyl radical) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
A successful crystallographic study would reveal the planarity of the aniline (B41778) ring, the conformation of the cyclopentyl and ethoxy substituents relative to the ring, and any intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. Such detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any isomers or impurities.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns packed with sub-2 µm particles to achieve rapid and efficient separations. For the analysis of this compound, a reversed-phase UPLC method would likely be employed. ajchem-a.comnih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase.
A typical UPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic or trifluoroacetic acid) to improve peak shape. sielc.com The retention time of this compound would be a key parameter for its identification and quantification. The high efficiency of UPLC would also allow for the separation of closely related impurities or isomers, ensuring an accurate assessment of the compound's purity. A diode array detector could be used to obtain the UV spectrum of the compound as it elutes, further aiding in its identification.
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC
High-Performance Liquid Chromatography is an indispensable technique for the separation, quantification, and purity verification of organic compounds. For a molecule like this compound, both reversed-phase and normal-phase HPLC can be effectively utilized. A typical reversed-phase HPLC method would be employed to assess the purity of a synthesized batch.
Due to the presence of a secondary amine nitrogen atom, this compound has the potential for chirality if substituents on the cyclopentyl ring create a stereocenter, or if the nitrogen atom itself becomes a stable chiral center. In such cases, Chiral HPLC is essential for the separation and quantification of its enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of chiral amines. mdpi.comyakhak.org The interaction between the enantiomers and the chiral selector on the CSP, often involving hydrogen bonding, π-π stacking, and steric interactions, allows for their differential retention and separation. nih.gov
For the enantiomeric separation of secondary aromatic amines, columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated high efficiency. mdpi.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline resolution of the enantiomeric peaks.
Table 1: Representative HPLC and Chiral HPLC Parameters
| Parameter | HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |
|---|---|---|
| Stationary Phase | C18 silica (B1680970) gel (5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Mobile Phase | Acetonitrile/Water gradient | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | 25 °C | 20 °C |
| Expected Result | A single major peak indicating high purity | Two distinct peaks for the (R)- and (S)-enantiomers |
Vibrational and Electronic Spectroscopy for Functional Group Identification and Electronic Transitions
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its secondary amine, aromatic ring, ether linkage, and aliphatic cyclopentyl group.
The key diagnostic peaks would include the N-H stretch of the secondary amine, which typically appears as a single, sharp band in the 3350-3310 cm⁻¹ region. orgchemboulder.com The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopentyl and ethyl groups will appear just below 3000 cm⁻¹. The C-N stretching vibration of aromatic amines is typically strong and found in the 1335-1250 cm⁻¹ range. orgchemboulder.com Furthermore, the asymmetric and symmetric C-O-C stretching of the ethoxy group will produce strong bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.
Table 2: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3330 | N-H Stretch | Secondary Amine | Medium, Sharp |
| 3100-3000 | C-H Stretch | Aromatic (sp²) | Medium |
| 2960-2850 | C-H Stretch | Aliphatic (sp³) | Strong |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1280 | C-N Stretch | Aromatic Amine | Strong |
| ~1240 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |
| ~1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. Benzene itself exhibits two primary π→π* absorption bands: a strong E2 band around 204 nm and a weaker, fine-structured B band around 256 nm. spcmc.ac.in
The presence of both the N-cyclopentylamino group (an auxochrome with a lone pair of electrons on nitrogen) and the ethoxy group (an auxochrome with lone pairs on oxygen) on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This red shift is due to the extension of the conjugated system through resonance of the lone pairs with the aromatic π-system. The interaction of these substituents with the benzene ring increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thus decreasing the energy gap for the π→π* transition. It is anticipated that the B-band will shift to approximately 280-300 nm, and the E2 band will shift to around 230-240 nm. up.ac.za
Table 3: Expected UV-Vis Absorption Data for this compound (in Ethanol)
| Band | Expected λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|---|
| E2 Band | ~235 | π→π* | Substituted Benzene Ring |
Theoretical and Computational Chemistry Studies on N Cyclopentyl 3 Ethoxyaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure of N-cyclopentyl-3-ethoxyaniline. DFT methods are used to calculate the electron density of a molecule to determine its energy and other properties.
Key Parameters from DFT Calculations:
| Parameter | Description | Predicted Information for this compound |
| HOMO/LUMO Energies | Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies. | These values help predict the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. |
| Electron Density Distribution | The probability of finding an electron in a particular region of the molecule. | Reveals the electron-rich and electron-poor areas, indicating likely sites for electrophilic and nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes the charge distribution and is used to predict how the molecule will interact with other charged species. |
These calculations would likely show that the ethoxy group and the nitrogen atom influence the electronic properties of the aniline (B41778) ring, affecting its reactivity in chemical reactions.
Conformational Analysis and Energy Landscapes of the N-Cyclopentyl Group
The N-cyclopentyl group is not rigid and can adopt several different conformations, often referred to as "puckered" conformations like the "envelope" and "twist" forms. Conformational analysis is used to determine the relative energies of these different spatial arrangements.
The study of the energy landscape reveals the most stable conformations and the energy barriers between them. For this compound, this analysis would identify the preferred orientation of the cyclopentyl ring relative to the aniline plane, which can influence how the molecule binds to biological targets or participates in reactions. These landscapes are generated by systematically changing key dihedral angles and calculating the energy at each point. duke.edu
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are employed to study the movement of atoms and molecules over time. mdpi.com An MD simulation of this compound, typically in a solvent like water, would provide insights into its dynamic behavior.
Information Gleaned from MD Simulations:
Solvation Effects: How the molecule interacts with surrounding solvent molecules.
Conformational Flexibility: How the molecule changes its shape over time at a given temperature.
Interaction with Biomolecules: If simulating the molecule with a protein, MD can reveal binding modes and interaction energies.
These simulations can help to understand how the molecule behaves in a realistic biological environment, which is crucial for applications in drug design.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
Predicted Spectroscopic Data:
| Spectroscopy Type | Predicted Parameters |
| Infrared (IR) | Vibrational frequencies and intensities, corresponding to the stretching and bending of chemical bonds. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts for ¹H and ¹³C atoms, providing information about the chemical environment of each atom. |
| UV-Visible | Electronic transitions and the corresponding wavelengths of maximum absorption (λmax). |
For this compound, DFT calculations could predict its IR spectrum, helping to identify characteristic peaks for the N-H, C-O, and aromatic C-H bonds. Similarly, NMR chemical shifts could be calculated and compared to an experimental spectrum to confirm the structure.
Computational Approaches for Structure-Reactivity Relationship Elucidation
For this compound, computational models could be used to:
Calculate reaction barriers for proposed chemical transformations.
Predict the regioselectivity of reactions on the aromatic ring.
Correlate calculated electronic parameters (like HOMO energy or atomic charges) with experimentally observed reaction rates.
These studies provide a theoretical framework for understanding and predicting the chemical behavior of the molecule.
Reaction Mechanisms and Reactivity Profiles of N Cyclopentyl 3 Ethoxyaniline
Nucleophilic Reactivity of the Secondary Amine Functionality
The defining characteristic of an amine is the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. libretexts.orgchemguide.co.uk In N-cyclopentyl-3-ethoxyaniline, the secondary amine functionality is a key reactive site.
The nucleophilicity of the amine is derived from the availability of this lone pair to attack electron-deficient centers. libretexts.org While amines are effective nucleophiles, the reactivity of anilines is tempered by the delocalization of the nitrogen's lone pair into the aromatic π-system. This resonance effect reduces the electron density on the nitrogen atom compared to its aliphatic counterparts, making it a weaker nucleophile.
However, studies comparing primary and secondary amines have shown that secondary amines are often more nucleophilic. acs.orgacs.orgresearchgate.netmasterorganicchemistry.com This is attributed to the electron-donating inductive effect of the two attached alkyl/aryl groups, which increases the electron density on the nitrogen. In the case of this compound, the cyclopentyl group contributes to this effect.
The nucleophilic character of the secondary amine allows it to participate in a variety of substitution and addition reactions. Common reactions include:
Alkylation: Reaction with haloalkanes to form tertiary amines and subsequently quaternary ammonium (B1175870) salts. chemguide.co.ukmsu.edu
Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This reaction is typically slower than with aliphatic amines and may require heating. libretexts.orgchemguide.co.uk
Coupling Reactions: Acting as the nucleophilic partner in various metal-catalyzed cross-coupling reactions to form new C-N bonds (see Section 5.5).
The table below summarizes the key factors influencing the nucleophilicity of the amine in this compound.
| Factor | Influence on Nucleophilicity | Rationale |
| Nitrogen Lone Pair | Increases | The available lone pair of electrons is attracted to positively charged or electron-deficient centers. libretexts.org |
| Aromatic Ring (Resonance) | Decreases | Delocalization of the lone pair into the benzene (B151609) ring reduces electron density on the nitrogen atom. |
| Secondary Amine Structure | Increases | Compared to a primary aniline (B41778), the inductive effect of two carbon substituents pushes electron density onto the nitrogen. acs.orgacs.orgresearchgate.net |
| Solvent Effects | Varies | Polar aprotic solvents can enhance nucleophilicity compared to polar protic solvents like water. masterorganicchemistry.com |
Electrophilic Aromatic Substitution Patterns on the Ethoxyaniline Moiety
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmasterorganicchemistry.com The rate and regioselectivity (the position of substitution) are heavily influenced by the substituents already present on the ring. masterorganicchemistry.comwikipedia.org
In this compound, there are two substituent groups: the N-cyclopentylamino group (-NH-cyclopentyl) and the ethoxy group (-OCH2CH3). Both of these groups are classified as activating, ortho-, para-directing groups. libretexts.orgchemistrytalk.orgorganicchemistrytutor.com
Activating Nature: Both the nitrogen and oxygen atoms bonded to the ring possess lone pairs of electrons. These lone pairs can be donated into the aromatic π-system through resonance, increasing the electron density of the ring. libretexts.orgchemistrytalk.org This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgyoutube.com The amino group is generally considered a stronger activating group than an alkoxy group.
Directing Effects: The resonance donation of electrons preferentially increases the electron density at the ortho and para positions relative to the substituent. organicchemistrytutor.comyoutube.com Consequently, electrophilic attack occurs primarily at these positions.
The positions on the ring are numbered relative to the N-cyclopentylamino group (position 1). The ethoxy group is at position 3.
Positions ortho to the amino group: C2 and C6
Position para to the amino group: C4
Positions ortho to the ethoxy group: C2 and C4
Position para to the ethoxy group: C6
As shown in the table below, the directing effects of both groups are synergistic, strongly favoring substitution at the C2, C4, and C6 positions. The meta position (C5) is strongly disfavored.
| Position | Directing Effect from -NH-Cyclopentyl (C1) | Directing Effect from -OEt (C3) | Combined Effect |
| C2 | Ortho (Activating) | Ortho (Activating) | Strongly Activating |
| C4 | Para (Activating) | Ortho (Activating) | Strongly Activating |
| C5 | Meta (Deactivating) | Meta (Deactivating) | Strongly Deactivating |
| C6 | Ortho (Activating) | Para (Activating) | Strongly Activating |
The final product distribution will depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role. The bulky cyclopentyl group might slightly disfavor substitution at the adjacent C2 position compared to the C6 and C4 positions. Therefore, a mixture of 2-, 4-, and 6-substituted products is expected, with the 5-substituted product being negligible.
Cyclization Reactions Involving this compound Scaffolds
The structure of this compound, containing a nucleophilic nitrogen and an activated aromatic ring, makes it a suitable precursor for the synthesis of N-heterocyclic compounds. nih.govencyclopedia.pub These reactions typically involve an initial functionalization of the aniline followed by an intramolecular cyclization step.
One common strategy is the electrophilic cyclization of N-alkynylanilines. nih.gov For instance, if this compound were first coupled with a terminal alkyne at the nitrogen atom, the resulting N-alkynyl aniline could undergo a 6-endo-dig cyclization promoted by an electrophile (e.g., ICl, I2, Br2). This would lead to the formation of substituted quinoline (B57606) derivatives. The electron-donating ethoxy group on the aniline ring would facilitate this electrophilic attack by increasing the ring's nucleophilicity. nih.gov
Another approach involves nucleophilic cyclization. If a suitable electrophilic group, such as a carboxylate, is introduced onto the aniline scaffold, it can react with a nucleophile like hydrazine. Subsequent intramolecular reaction between the newly formed hydrazide and another part of the molecule can lead to the formation of fused heterocyclic systems like pyrrolopyrazinones or pyrrolotriazinones, depending on the cyclization pathway. beilstein-journals.org
The synthesis of various indole (B1671886) derivatives can also be envisioned. For example, reactions that form a new ring by connecting the nitrogen atom with the ortho (C2) position of the benzene ring are common routes to indoles. This can be achieved through various catalytic processes that involve C-H activation or by classical named reactions.
Rearrangement Reactions (e.g., Asymmetric Methoxy (B1213986) Rearrangements of N-Methoxyanilines)
Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. wiley-vch.de While many types of rearrangements are known for anilines and their derivatives, a particularly relevant example is the copper-catalyzed rsc.orgacs.org-rearrangement of N-methoxyanilines. acs.orgresearchgate.net
In this reaction, N-methoxyanilines, in the presence of a copper catalyst, can undergo a rearrangement where the methoxy group migrates from the nitrogen atom to an ortho position on the aromatic ring. rsc.orgrsc.org This proceeds through an ortho-quinol imine intermediate. This intermediate can then be trapped by a nucleophile to yield meta-substituted aniline products. acs.org It is plausible that N-ethoxyanilines could undergo an analogous rsc.orgacs.org-ethoxy rearrangement under similar catalytic conditions.
Another classic rearrangement applicable to N-alkylanilines is the Hofmann-Martius rearrangement. This reaction typically involves heating an N-alkylaniline hydrochloride, which causes the alkyl group to migrate from the nitrogen to the ortho and para positions of the aromatic ring. acs.org A photochemical version of this rearrangement has also been described, which proceeds via an alkyl-N bond fission. acs.org Applying these conditions to this compound could potentially lead to the formation of 2-cyclopentyl-3-ethoxyaniline and 4-cyclopentyl-3-ethoxyaniline.
Catalytic Transformations and Coupling Reactions involving the Aniline Core
The aniline core is a privileged scaffold for a wide array of modern catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. nih.govnih.gov These methods allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction is one of the most powerful methods for forming C-N bonds and is widely used to synthesize arylamines. nih.govnih.gov While this compound is a product of such a reaction, it can also serve as a substrate if another reactive site is present on the molecule (e.g., a halogen). More commonly, the aniline nitrogen itself can undergo further arylation to form a tertiary amine, although controlling selectivity can be a challenge. nih.gov
Palladium-Catalyzed C-C Coupling Reactions: If this compound is first converted to an aryl halide or triflate (e.g., by halogenation of the aromatic ring at the C4 or C6 position), it can participate in various C-C bond-forming reactions:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or boronate ester to form a biaryl structure. frontierspecialtychemicals.com
Heck Coupling: Reaction with an alkene to introduce a vinyl group.
Sonogashira Coupling: Reaction with a terminal alkyne to form an arylalkyne.
Other Catalytic Reactions:
Catalytic N-Alkylation: While the cyclopentyl group is already present, further N-alkylation using alcohols or other alkylating agents can be achieved with catalysts based on ruthenium, iridium, or iron. researchgate.netsemanticscholar.org
Oxidative Coupling: Secondary N-alkylanilines can undergo selective oxidative coupling reactions in the presence of a tungsten catalyst to form azoxyarenes under mild conditions. nih.gov
The table below provides a summary of potential catalytic transformations.
| Reaction Type | Catalyst System (Typical) | Potential Transformation of this compound Scaffold |
| Suzuki-Miyaura Coupling | Palladium / Phosphine (B1218219) Ligand | C-C bond formation at a halogenated position of the aromatic ring. |
| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | C-N bond formation; further N-arylation to a tertiary amine. nih.gov |
| Oxidative Coupling | Tungsten Catalyst | Coupling of two aniline molecules to form an azoxyarene. nih.gov |
| Catalytic N-Alkylation | Ruthenium or Iridium Complexes | Conversion of the secondary amine to a tertiary amine using an alcohol. researchgate.net |
Academic Research Applications and Derivatives of N Cyclopentyl 3 Ethoxyaniline
Application as Ligands in Catalysis
N-Cyclopentyl-3-ethoxyaniline and its derivatives are gaining attention in the field of catalysis, particularly as ligands that can be coordinated with transition metals to facilitate a variety of organic reactions. The electronic and steric properties of the N-cyclopentyl and 3-ethoxy groups can be fine-tuned to influence the activity and selectivity of the resulting catalyst.
Design and Synthesis of this compound-based Chiral Ligands
The synthesis of chiral ligands is a significant area of research, as these molecules are crucial for asymmetric catalysis, which is the selective production of one enantiomer of a chiral product. sigmaaldrich.com While direct examples of chiral ligands based on this compound are not extensively documented in the provided results, the general principles of chiral ligand synthesis can be applied.
Typically, the synthesis of chiral ligands involves the use of chiral starting materials or the introduction of chirality through asymmetric reactions. scirp.orgrsc.org For instance, a common strategy is the Mannich-type condensation reaction, which can be used to synthesize new chiral monoanionic [ON] ancillary phenolate (B1203915) ligands. scirp.org Another approach involves the use of planar-chiral frameworks like [2.2]paracyclophane to create ligands with high steric hindrance and structural rigidity. dicp.ac.cn These methods could potentially be adapted to incorporate the this compound scaffold.
The design of such ligands often focuses on creating a specific chiral environment around the metal center to control the stereochemical outcome of a reaction. researchgate.netnih.gov The cyclopentyl group on the aniline (B41778) nitrogen, for instance, could influence the stereoselectivity of a catalytic reaction due to its specific steric bulk.
Table 1: Examples of Chiral Ligand Synthesis Strategies
| Ligand Type | Synthetic Method | Key Features | Potential Application |
|---|---|---|---|
| Phenolate Ligands | Mannich-type condensation | Varying pendant arms | Metal-catalyzed ring-opening of lactones |
| [2.2]Paracyclophane-based Ligands | Multi-step synthesis from paracyclophane | Planar chirality, high steric hindrance | Asymmetric 1,2-reduction of ketones |
| Spirocyclic and Biaryl P,N Ligands | Multi-step synthesis | Bifunctional, ion-pairing capability | Gold(I)-catalyzed desymmetric lactonization |
Role in Transition Metal-Catalyzed Organic Reactions (e.g., Palladium-Chelating Auxiliaries)
N-substituted anilines, including structures related to this compound, have been investigated for their role in transition metal-catalyzed reactions. google.com One area of interest is their use as palladium-chelating auxiliaries. nih.govchemrxiv.org In such applications, the aniline derivative can coordinate to a palladium center, influencing the regioselectivity and diastereoselectivity of a reaction.
For example, in tethered aza-Wacker cyclization reactions, a phosphoramidate (B1195095) tether "armed" with a chelating auxiliary can lead to high diastereoselectivity. nih.govchemrxiv.org The use of an auxiliary to control diastereoselectivity in olefin functionalization is a significant development. nih.govchemrxiv.org The electronic properties of the aniline are crucial, with electron-rich anilines generally performing better in these reactions. chemrxiv.org
The N-cyclopentyl group in this compound can also play a role in the selectivity of certain reactions. For instance, in the context of kinase inhibitors, the N-cyclopentyl substitution was found to be essential for achieving potent cellular inhibitory activity and high specificity. nih.gov This suggests that the steric and electronic contributions of the N-cyclopentyl group can be critical in directing the outcome of a chemical process.
Exploration in Materials Science and Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for exploration in materials science and polymer chemistry. Its aromatic and amine functionalities, combined with the aliphatic cyclopentyl group, offer possibilities for incorporation into various polymer backbones and supramolecular assemblies.
Integration into Advanced Polymer Architectures (e.g., Thermoplastic Polyurethanes)
While direct integration of this compound into thermoplastic polyurethanes (TPUs) is not explicitly detailed in the search results, the fundamental chemistry of TPU formation allows for the inclusion of various monomers. TPUs are segmented block copolymers produced from the reaction of a diisocyanate, a polyol (long-chain diol), and a chain extender (short-chain diol). specialchem.com
The properties of TPUs, such as their flexibility, durability, and resistance to oils and chemicals, can be tailored by varying the chemical nature of these building blocks. ema.gen.tr For instance, the use of different polyols (polyester, polyether, or polycaprolactone) results in TPUs with distinct characteristics. ema.gen.tr It is conceivable that a derivative of this compound, functionalized with appropriate hydroxyl or isocyanate groups, could be used as a comonomer or chain extender in TPU synthesis to impart specific properties.
Advanced polymers with exceptional mechanical, thermal, and chemical properties are a key area of research in polymer chemistry. taylorfrancis.com The development of new polymeric materials with improved properties often involves the synthesis of novel monomers. taylorfrancis.com
Potential in Supramolecular Chemistry for Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The process of self-assembly, where molecules spontaneously organize into well-defined structures, is a cornerstone of this field. beilstein-journals.org
This compound possesses structural features that could be exploited in the design of molecules for self-assembly. The aromatic ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds. These non-covalent interactions are fundamental to the formation of supramolecular architectures. nih.gov
The synthesis of guanine (B1146940) derivatives for self-assembly into complex structures like G-quadruplexes and ribbons highlights how specific molecular designs can lead to predictable and functional supramolecular systems. researchgate.net Similarly, the self-assembly of building blocks can be driven by halogen bonding to create two- and three-dimensional networks. mdpi.com By chemically modifying this compound to include other functional groups, it could be designed to act as a building block in the self-assembly of novel supramolecular materials. The control of reaction-diffusion processes in microfluidic environments can also be used to create hierarchical and non-equilibrium self-assembled structures. semanticscholar.org
Building Block in Complex Organic Synthesis
Organic building blocks are fundamental molecules that serve as the starting point for the construction of more complex organic compounds. hilarispublisher.comcymitquimica.com They are essential in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. hilarispublisher.compurkh.com
This compound, with its distinct functional groups (a secondary amine, an ether, and an aromatic ring), can be considered a valuable building block in organic synthesis. bldpharm.comambeed.com The presence of these groups allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more elaborate molecules.
The development of new synthetic methodologies is a crucial aspect of modern organic chemistry. ugr.es The use of this compound as a starting material could enable the efficient synthesis of novel compounds with potential applications in various fields. For example, derivatives of this compound could be used in the synthesis of new heterocyclic compounds, which are prevalent in medicinal chemistry. whiterose.ac.uk
Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxindoles, Pyrimidines, Hydantoins)
The structural framework of this compound is a key component in the synthesis of various nitrogen-containing heterocycles, which are prominent in many biologically active compounds. whiterose.ac.uk
Oxindoles: While direct synthesis of oxindoles using this compound is not prominently detailed, related aniline derivatives like N-benzyl-4-ethoxyaniline are used in the synthesis of the oxindole (B195798) core of drugs such as Satavaptan. whiterose.ac.uk This suggests that N-alkylanilines are crucial precursors for constructing the oxindole ring system, a privileged scaffold in medicinal chemistry. whiterose.ac.uk
Pyrimidines: The pyrimidine (B1678525) ring is another key heterocycle accessible from aniline-like precursors. Research has shown the synthesis of pyrimidine derivatives through copper-catalyzed multicomponent reactions involving amidines and alcohols or ketones. organic-chemistry.orgrsc.org For instance, a derivative, cyclopentyl 1,6-dimethyl-4-(6-nitrobenzo[d] nih.govambeed.com-dioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (VU0090157), was identified as a novel M1 muscarinic receptor potentiator. nih.gov This highlights the role of aniline-related structures in creating complex pyrimidine-based molecules with specific biological targets. nih.gov
Hydantoins: The synthesis of hydantoins often involves the reaction of an isocyanate with an amino acid ester, followed by cyclization. While direct use of this compound for hydantoin (B18101) synthesis is not explicitly documented in the provided results, the general reactivity of anilines allows for their conversion into isocyanates or related intermediates necessary for building such heterocyclic systems.
Precursor for Advanced Pharmaceutical Intermediates (e.g., Chiral Amino Alcohols)
The development of chiral pharmaceuticals often relies on the availability of specific chiral building blocks. Chiral amino alcohols are particularly valuable intermediates in the synthesis of many therapeutic agents. mdpi.comnih.gov
Copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols has emerged as an effective method for producing chiral γ-amino alcohols with high enantioselectivity. nih.gov This strategy provides a direct, one-step route to these valuable compounds from readily available starting materials. nih.gov While not directly starting from this compound, the methodologies for creating chiral amino alcohols are applicable to a wide range of amine precursors. nih.govunimi.itresearchgate.nettcichemicals.com The synthesis of chiral amino alcohols is a critical step in producing many pharmaceuticals, including HIV protease inhibitors. nih.gov
Formation of Mannich Bases
The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine, resulting in the formation of a "Mannich base." nih.govresearchgate.net These β-amino-ketones are significant in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.net
Anilines, including derivatives like 4-ethoxyaniline, are used as the amine component in the Mannich reaction. nih.gov The resulting Mannich bases have been investigated for various therapeutic applications, including as potential antibacterial and cytotoxic agents. nih.gov For example, Mannich bases derived from chalcone (B49325) analogues and various anilines have been synthesized and evaluated for their cytotoxic effects. nih.gov The versatility of the Mannich reaction allows for the incorporation of the this compound structure into more complex molecules to explore their therapeutic potential. lew.roresearchgate.netthieme-connect.de
Development of Bioactive Molecules and Structure-Activity Relationship Studies
The this compound scaffold is a key feature in the design and synthesis of novel bioactive molecules. Researchers modify this core structure to investigate how changes affect biological activity, leading to the development of potent and selective enzyme modulators and receptor ligands.
Investigation as Enzyme Modulators (e.g., Kinase Inhibitors, Urokinase Plasminogen Activator Inhibitors)
Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer. google.com Consequently, they are major targets for drug development. google.comgoogle.com Compounds with aniline and pyrimidine cores, structurally related to derivatives of this compound, have been explored as kinase inhibitors. google.comnih.gov For example, pyrimidine-based compounds have been identified as inhibitors of Polo-like kinase 1 (PLK1) and ULK1, which are targets in neuroblastoma. nih.gov The general structure of anilino-pyrimidines or related heterocycles is common in many kinase inhibitors, indicating the value of the aniline moiety in targeting the ATP-binding site of kinases. google.com
Urokinase Plasminogen Activator (uPA) Inhibitors: The urokinase-type plasminogen activator (uPA) system is involved in processes like fibrinolysis, cell migration, and tissue remodeling, and its inhibition is a therapeutic strategy in cancer. uantwerpen.benih.govmdpi.com The uPA system is regulated by inhibitors like plasminogen activator inhibitor-1 (PAI-1). nih.govnih.govfrontiersin.org Fragment-based approaches have been used to design inhibitors of uPA. In one study, a derivative, N-Cyclopentyl-3-((4-(2,3-di-Boc-guanidino)benzyl)amino)imidazo[1,2-a]pyridine-7-carboxamide, was synthesized as part of a library to identify uPA inhibitors. uantwerpen.be This demonstrates the utility of incorporating cyclopentyl-amino fragments into larger molecules to target the active site of enzymes like uPA. uantwerpen.be
Exploration of Receptor Ligand Activity (e.g., M1 Muscarinic Receptor Potentiators)
M1 muscarinic acetylcholine (B1216132) receptors (M1 mAChRs) are G protein-coupled receptors involved in cognitive processes, making them a target for treating conditions like Alzheimer's disease and schizophrenia. nih.govplos.orgescholarship.org The development of selective activators for the M1 receptor is a significant area of research. nih.govnih.gov
A notable derivative related to this compound is VU0090157 (cyclopentyl 1,6-dimethyl-4-(6-nitrobenzo[d] nih.govambeed.com-dioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), which acts as a positive allosteric modulator (PAM) of the M1 receptor. nih.gov PAMs enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, offering a more subtle and potentially safer way to modulate receptor activity. nih.gov VU0090157 was found to potentiate M1 activity with a potency (EC50) of 5.3 µM. nih.gov This discovery highlights the potential of using aniline-derived scaffolds to create selective M1 receptor modulators. nih.gov
Table 1: Potency of Novel M1 Positive Allosteric Modulators
| Compound | EC50 (µM) |
|---|---|
| VU0119498 | 3.1 ± 0.2 |
| VU0027414 | 2.1 ± 0.5 |
| VU0090157 | 5.3 ± 0.7 |
| VU0029767 | 9.4 ± 4.4 |
Data represents the mean ± S.E.M. of three independent experiments. nih.gov
Structure-Activity Relationship Studies for Cytotoxicity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological effects, such as cytotoxicity against cancer cells. grafiati.com While specific SAR studies for this compound were not found in the search results, studies on related nitroaniline and chalcone derivatives provide insights.
For instance, the cytotoxicity of ketonic Mannich bases has been linked to their ability to alkylate cellular thiols. nih.gov The structural modification of these bases, such as changing the substituents on the aromatic ring or the nature of the amine used, significantly impacts their cytotoxic potency. nih.gov Similarly, research on other heterocyclic compounds demonstrates that substitutions on the core structure can drastically alter anticancer activity. google.com The N-cyclopentyl and 3-ethoxy groups on the aniline ring of the title compound are specific modifications that would be systematically varied in SAR studies to optimize properties like binding affinity, selectivity, and ultimately, cytotoxic effects.
Agricultural Chemistry and Crop Science Applications
In agricultural science, the development of effective and selective pesticides and herbicides is crucial for ensuring crop yield and food security. consegicbusinessintelligence.com Aniline derivatives are foundational in the agrochemical industry, serving as precursors to a wide range of active ingredients in herbicides, fungicides, and insecticides. consegicbusinessintelligence.comatamanchemicals.commarketresearchfuture.com
The this compound structure contains the key components for potential agrochemical activity. The aniline portion is a well-established toxophore in many pesticides. google.comacs.org For example, fungicidal compounds have been developed from aniline derivatives to control plant pathogens, including strains resistant to existing treatments. google.com Furthermore, modifications of the aniline ring are a common strategy in the design of novel fungicides, as seen in the development of chlorothalonil (B1668833) derivatives. acs.org
The cyclopentyl group also plays a role in agrochemical design, often contributing to the molecule's efficacy and physical properties. fiveable.meontosight.ai Several patents and studies describe the use of compounds containing cyclopentyl or cyclopentanedione structures as herbicides, insecticides, and fungicides. lookchem.comgoogle.comgoogle.com For instance, certain 2-(substituted-phenyl)-cyclopentane-1,3-dione derivatives have been identified as having herbicidal properties. google.com.na Other cyclopentanedione compounds have been found to possess insecticidal, acaricidal, and fungicidal capabilities. google.com
The synthesis of agrochemicals often involves combining different structural motifs to achieve a desired biological effect. The this compound scaffold provides a ready-made combination of a proven agrochemical core (aniline) with a group (cyclopentyl) known to be present in other active compounds, making it a relevant starting point for the synthesis of new crop protection agents. ontosight.aicymitquimica.com
Table 2: Examples of Agrochemicals with Related Structural Motifs
| Compound Class | Application | Key Structural Features | Research Finding | Citation |
|---|---|---|---|---|
| N-Phenylcarbamates | Herbicide, Fungicide | Aniline | Shows fungicidal activity against certain benzimidazole-tolerant fungi. | google.com |
| Chlorothalonil Derivatives | Fungicide | Aniline | Modifications of the aniline structure lead to novel fungicides. | acs.org |
| Cyclopentanedione Derivatives | Herbicide | Cyclopentanedione, Phenyl | Found to have herbicidal properties. | google.com.na |
| Cyclopentanedione Compounds | Insecticide, Fungicide | Cyclopentanedione | Possess insecticidal, acaricidal, and/or fungicidal properties. | google.com |
| Cyclopentyl Benzoate Derivatives | Herbicide, Insecticide | Cyclopentyl, Benzoic Acid | Used as an intermediate in the synthesis of certain agrochemicals. | lookchem.com |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for N-Cyclopentyl-3-ethoxyaniline and its Analogues
The synthesis of N-substituted anilines is a cornerstone of organic chemistry, and the development of more efficient, sustainable, and versatile methods is a continuous pursuit. For a molecule like this compound, traditional methods often rely on two primary pathways: reductive amination and direct N-alkylation.
Reductive Amination: This is a highly effective and widely used method involving the reaction of 3-ethoxyaniline (B147397) with cyclopentanone (B42830) in the presence of a reducing agent. researchgate.netthieme-connect.com The reaction proceeds via an intermediate imine, which is then reduced to the final secondary amine. researchgate.net Various reducing agents can be employed, from classic hydride reagents to catalytic hydrogenation.
N-Alkylation: This approach involves the direct reaction of 3-ethoxyaniline with a cyclopentyl halide (e.g., cyclopentyl bromide) or a cyclopentyl sulfonate, typically in the presence of a base to neutralize the hydrogen halide byproduct.
While these methods are established, emerging research is focused on creating more atom-economical and environmentally benign processes. nih.gov Novel iron-catalyzed C-H amination, for instance, presents a groundbreaking approach where an aromatic C-H bond is directly converted to a C-N bond, potentially offering a more direct synthesis from arene feedstocks. organic-chemistry.orgchemistryviews.orgacs.org Another promising area is the use of photoredox catalysis, which can enable N-alkylation reactions under mild, visible-light-induced conditions, often avoiding the need for harsh reagents or high temperatures. nih.gov
The synthesis of analogues can be readily achieved by modifying the starting materials within these frameworks. Utilizing different cyclic ketones (e.g., cyclohexanone, cycloheptanone) in reductive amination or various substituted anilines would provide access to a diverse library of related compounds for structure-activity relationship studies.
| Methodology | Reactants | Key Reagents/Catalysts | Potential Advantages | References |
| Reductive Amination | 3-Ethoxyaniline, Cyclopentanone | NaBH(OAc)₃, H₂/Pd-C, BH₃·THF | High selectivity, readily available starting materials | researchgate.netthieme-connect.comthieme-connect.com |
| Direct N-Alkylation | 3-Ethoxyaniline, Cyclopentyl Bromide | K₂CO₃, NaH | Straightforward, good for specific alkyl groups | google.com |
| Iron-Catalyzed C-H Amination | 3-Ethoxybenzene | Fe(II) salt, Aminating agent | High atom economy, direct functionalization | organic-chemistry.orgchemistryviews.orgacs.org |
| Visible-Light-Induced N-Alkylation | 3-Ethoxyaniline, Cyclopentanol derivative | Photoredox catalyst (e.g., NH₄Br) | Mild conditions, environmentally friendly | nih.gov |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights
A thorough understanding of the molecular structure, electronic properties, and dynamic behavior of this compound is crucial for predicting its utility and guiding the design of new applications. The integration of advanced spectroscopic methods with computational chemistry provides a powerful toolkit for this purpose.
Spectroscopic Characterization would involve a suite of techniques to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons (with splitting patterns influenced by the meta-substitution), the ethoxy group (a triplet and a quartet), the cyclopentyl group, and the N-H proton. ¹³C NMR would provide distinct signals for each carbon atom in the molecule.
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), the C-N stretch (around 1300 cm⁻¹), and the C-O ether stretch (around 1250 cm⁻¹). researchgate.net
Mass Spectrometry (MS): This would be used to determine the exact molecular weight and could provide fragmentation patterns to further confirm the structure.
Computational Chemistry , particularly Density Functional Theory (DFT), offers predictive power where experimental data is lacking. researchgate.netresearchgate.net DFT calculations can be used to:
Optimize the three-dimensional molecular geometry.
Predict vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. researchgate.net
Calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for predicting the photophysical and electronic behavior of a molecule, relevant for optoelectronic applications. researchgate.net
Generate theoretical NMR spectra to compare with experimental results.
Map the electrostatic potential surface to identify regions of high or low electron density, which can predict sites of reactivity.
| Technique | Predicted Observation for this compound | Information Gained |
| ¹H NMR | Signals in aromatic, aliphatic (ethoxy & cyclopentyl), and N-H regions. | Proton environment, connectivity, structural confirmation. |
| ¹³C NMR | Distinct signals for aromatic, ethoxy, and cyclopentyl carbons. | Carbon skeleton, number of unique carbon atoms. |
| FT-IR | Characteristic absorptions for N-H, C-H (aromatic/aliphatic), C-N, C-O bonds. | Presence of key functional groups. |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₁₃H₁₉NO. | Molecular weight confirmation, fragmentation analysis. |
| DFT | Calculated HOMO/LUMO energies, optimized geometry, predicted spectra. | Electronic structure, reactivity, theoretical validation of spectra. |
Untapped Applications in Emerging Fields (e.g., Optoelectronics, Advanced Diagnostics)
The unique combination of an electron-rich aniline-ether system with a bulky, flexible cyclopentyl group suggests that this compound could be a valuable building block in materials science and biotechnology.
Optoelectronics: Many organic electronic materials are based on donor-acceptor (D-A) architectures. acs.org The this compound moiety, with its electron-donating amino and ethoxy groups, can function as a potent electron donor. When incorporated into a larger π-conjugated system with an electron-accepting unit, it could form materials for:
Organic Light-Emitting Diodes (OLEDs): As a component in hole-transport layers or as part of the emissive material itself. The cyclopentyl group could enhance solubility and improve film-forming properties, which are crucial for device fabrication.
Organic Photovoltaics (OPVs): As the donor component in a bulk heterojunction solar cell, responsible for absorbing light and donating an electron. The study of its photophysical properties, such as absorption, fluorescence, and phosphorescence, is a critical first step toward these applications. chemrxiv.org
Advanced Diagnostics: The aniline (B41778) scaffold is present in many fluorescent probes and sensors. rsc.org this compound could serve as a core structure for developing novel diagnostic tools. By attaching a recognition unit (e.g., a receptor for a specific ion or biomolecule) and a signaling unit (fluorophore), it could be developed into a chemosensor. The fluorescence properties of the aniline core could be modulated upon binding of the target analyte, leading to a detectable signal. The ethoxy and cyclopentyl groups can be used to tune the solubility and cell permeability of such probes for biological imaging applications.
Challenges and Opportunities in this compound Research for Specific Applications
Despite its potential, significant research is required to translate the promise of this compound into practical applications.
Challenges:
Lack of Foundational Data: The most immediate challenge is the scarcity of published research and experimental data specifically for this compound. Its fundamental chemical, physical, and photophysical properties need to be systematically characterized.
Synthetic Optimization: While plausible synthetic routes exist, they need to be optimized for high yield, purity, and scalability to produce the quantities needed for materials and biological studies. researchgate.net
Stability: For applications like OLEDs, the long-term chemical and photochemical stability of the material is paramount. Aniline derivatives can be susceptible to oxidation, and this would need to be thoroughly investigated. acs.org
Performance Metrics: In any application, the compound must meet demanding performance criteria. For optoelectronics, this includes high charge mobility and quantum efficiency. For diagnostics, it requires high sensitivity and selectivity towards the target analyte.
Opportunities:
Unexplored Chemical Space: The compound represents a relatively unexplored area of chemical space. Its unique substitution pattern offers the opportunity to discover novel properties that are distinct from more common aniline derivatives.
Structure-Property Tuning: It serves as an excellent platform for systematic structure-property relationship studies. By creating analogues with different alkyl, cycloalkyl, and alkoxy groups, researchers can fine-tune its electronic and steric properties for specific applications.
Interdisciplinary Research: The potential applications in optoelectronics and diagnostics create opportunities for collaboration between synthetic chemists, materials scientists, physicists, and biologists.
Computational-Experimental Synergy: The lack of experimental data makes this compound an ideal candidate for a research program driven by a synergy between computational prediction and experimental validation. DFT calculations can guide synthetic efforts and predict promising avenues for application before significant resources are committed to laboratory work.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-cyclopentyl-3-ethoxyaniline?
- Methodological Answer : A multi-step approach is typically employed. First, introduce the cyclopentyl group via nucleophilic substitution or reductive amination using cyclopentylamine and a halogenated precursor. The ethoxy group can be incorporated via Williamson ether synthesis or catalytic coupling. Reaction conditions (e.g., solvent polarity, temperature) should be tailored to minimize steric hindrance from the cyclopentyl group. For purity validation, use HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR (e.g., aromatic proton shifts at 6.5–7.0 ppm and cyclopentyl protons at 1.5–2.0 ppm) .
Q. Which analytical techniques are most effective for characterizing N-cyclopentyl-3-ethoxyaniline?
- Methodological Answer :
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Structural Confirmation :
- - and -NMR to resolve aromatic, ethoxy (–OCHCH), and cyclopentyl moieties.
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]).
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds .
Q. How can researchers mitigate hazards during handling of N-cyclopentyl-3-ethoxyaniline?
- Methodological Answer :
- Engineering Controls : Use fume hoods and closed systems to avoid inhalation or dermal exposure.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. For prolonged exposure, add a face shield.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid solvents that may spread contamination .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, alkyl chain length) influence the bioactivity of N-cyclopentyl-3-ethoxyaniline derivatives?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to evaluate electronic effects (e.g., HOMO-LUMO gaps) and steric interactions.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying ethoxy position, replacing cyclopentyl with cyclohexyl) and assay against target proteins (e.g., kinase inhibition). Use IC values and molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Q. What strategies resolve contradictions in reported biological data for N-cyclopentyl-3-ethoxyaniline?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) and compound purity.
- Statistical Validation : Apply ANOVA or t-tests to assess significance of divergent results. For cell-based assays, normalize data to internal controls (e.g., housekeeping genes).
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) .
Q. How can the solubility and bioavailability of N-cyclopentyl-3-ethoxyaniline be enhanced for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to improve aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked glucuronic acid) for enhanced absorption.
- Pharmacokinetic Profiling : Conduct LogP measurements (shake-flask method) and assess metabolic stability in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
